2-Isoamyl-6-methylpyrazine - 91010-41-2

2-Isoamyl-6-methylpyrazine

Catalog Number: EVT-2815199
CAS Number: 91010-41-2
Molecular Formula: C10H16N2
Molecular Weight: 164.252
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-Isoamyl-6-methylpyrazine is an alkylpyrazine, a class of organic compounds characterized by their roasted, nutty, and earthy aromas. [] These compounds are commonly found in various foods, including coffee, nuts, and cooked meats. [] 2-Isoamyl-6-methylpyrazine, specifically, contributes to the characteristic aroma profile of these foods. [, ] It is particularly noted for its roasted peanut aroma. []

Synthesis Analysis
  • Reaction of sugars, ammonia, and amino acids: This method involves reacting a sugar (e.g., rhamnose), ammonia, and an amino acid (e.g., leucine) under controlled temperature and time conditions. [] Optimal conditions for maximizing the yield of 2-Isoamyl-6-methylpyrazine include a reaction temperature of 110°C, 2 hours of reaction time, and specific concentrations of reactants (5 mol L-1 NH4OH, 2 mol L-1 rhamnose, and 0.5 mol L-1 leucine). []
  • Other Synthetic Routes: While specific details are not provided in the analyzed papers, the existence of "key synthetic intermediates" like S-Methyl 5-methylpyrazine-2-carbothioate suggests alternative synthesis pathways for 2-Isoamyl-6-methylpyrazine. []
Applications
  • Food Industry: 2-Isoamyl-6-methylpyrazine is a significant contributor to the aroma of roasted foods like coffee, nuts, and cooked meats. [, ] In the food industry, it can be used as a flavoring agent to impart a roasted peanut aroma to various products. []
  • Research Tool: The presence and quantity of 2-Isoamyl-6-methylpyrazine can serve as an indicator of the degree of roasting or cooking in food analysis. [] Researchers can utilize this compound to study flavor development and optimize processing conditions in food production. []
Future Directions
  • Metabolic Fate: Given the extensive metabolism of related alkylpyrazines in humans, [] further research is needed to elucidate the metabolic fate and potential biological activity of 2-Isoamyl-6-methylpyrazine.

2-Ethyl-5-methylpyrazine

  • Relevance: 2-Ethyl-5-methylpyrazine is structurally related to 2-Isoamyl-6-methylpyrazine as both compounds belong to the alkylpyrazine family. They share a common pyrazine ring structure with different alkyl substituents. The variation in alkyl groups (ethyl vs. isoamyl) influences their specific sensory characteristics. In a study examining the aroma compounds of Dong Ding Oolong tea, 2-Ethyl-5-methylpyrazine was identified as a key contributor to the tea's caramel aroma [].

2-Ethyl-3,5-dimethylpyrazine

  • Relevance: Similar to 2-Isoamyl-6-methylpyrazine, 2-Ethyl-3,5-dimethylpyrazine also belongs to the alkylpyrazine class of compounds, sharing the core pyrazine ring structure. The structural difference lies in the specific arrangement and types of alkyl groups attached to the ring (ethyl and two methyl groups). Notably, 2-Ethyl-3,5-dimethylpyrazine was identified as a key contributor to the characteristic roasted notes in Dong Ding Oolong tea [].

2,3-Diethyl-5-methylpyrazine

  • Relevance: 2,3-Diethyl-5-methylpyrazine shares the core pyrazine ring structure with 2-Isoamyl-6-methylpyrazine, classifying them within the alkylpyrazine family. The difference in their structures lies in the specific alkyl groups attached to the ring (two ethyl and one methyl group compared to isoamyl and methyl). Research has highlighted 2,3-Diethyl-5-methylpyrazine as a key aroma compound contributing to the roasted notes found in Dong Ding Oolong tea [].

2-Ethyl-6-methylpyrazine

  • Relevance: 2-Ethyl-6-methylpyrazine shares a close structural similarity with 2-Isoamyl-6-methylpyrazine, both possessing a pyrazine ring with a methyl group at position 6. The key distinction arises from the alkyl group at position 2, where 2-Ethyl-6-methylpyrazine has an ethyl group and 2-Isoamyl-6-methylpyrazine has an isoamyl group. Despite this difference, both contribute to roasted aromas in foods. One study highlighted that 2-Ethyl-6-methylpyrazine was a significant volatile compound found in roasted sunflower seeds []. Similarly, another study confirmed its presence as a key volatile in barbecued beef patties, contributing to the desirable roasted flavor [].

2-Methylpyrazine

  • Relevance: 2-Methylpyrazine is closely related to 2-Isoamyl-6-methylpyrazine as they both belong to the alkylpyrazine class of compounds. They share the same basic pyrazine ring structure. The difference lies in the substituents attached to the ring. 2-Methylpyrazine has a single methyl group at position 2, while 2-Isoamyl-6-methylpyrazine has a methyl group at position 6 and an isoamyl group at position 2. Both contribute to roasted notes in food. Furthermore, research has demonstrated that 2-Methylpyrazine is metabolized into pyrazine-2-carboxylic acid (PA) and 5-hydroxypyrazine-2-carboxylic acid (5-OHPA) in the human body []. This metabolic pathway highlights the potential breakdown and transformation of alkylpyrazines, offering insights into the fate of similar compounds, including 2-Isoamyl-6-methylpyrazine, within biological systems.

2,5-Dimethylpyrazine

  • Relevance: 2,5-Dimethylpyrazine shares structural similarities with 2-Isoamyl-6-methylpyrazine, both belonging to the alkylpyrazine class. The difference lies in the position of the methyl substituents on the pyrazine ring. In 2,5-Dimethylpyrazine, the methyl groups are located at positions 2 and 5, whereas in 2-Isoamyl-6-methylpyrazine, they are at positions 6 and the isoamyl group is at position 2. Studies have investigated the solubility of 2,5-Dimethylpyrazine in supercritical carbon dioxide (SC-CO2) []. Furthermore, 2,5-Dimethylpyrazine, upon ingestion, undergoes metabolism in the human body, yielding 5-methylpyrazine-2-carboxylic acid (5-MePA) as the primary metabolite [], indicating the potential metabolic pathway of related alkylpyrazines.

2,3,5-Trimethylpyrazine

  • Relevance: 2,3,5-Trimethylpyrazine shares the common pyrazine ring structure with 2-Isoamyl-6-methylpyrazine, indicating their classification within the alkylpyrazine family. The structural distinction arises from the type and position of the alkyl substituents on the ring. Notably, a study found that the bacterial strain Mycobacterium sp. strain DM-11, capable of degrading 2,3-diethyl-5-methylpyrazine, also exhibited growth when 2,3,5-Trimethylpyrazine was provided as the sole carbon, nitrogen, and energy source []. This finding suggests potential similarities in the metabolic pathways or enzymatic mechanisms involved in the breakdown of these structurally related alkylpyrazines, including 2-Isoamyl-6-methylpyrazine.

Properties

CAS Number

91010-41-2

Product Name

2-Isoamyl-6-methylpyrazine

IUPAC Name

2-methyl-6-(3-methylbutyl)pyrazine

Molecular Formula

C10H16N2

Molecular Weight

164.252

InChI

InChI=1S/C10H16N2/c1-8(2)4-5-10-7-11-6-9(3)12-10/h6-8H,4-5H2,1-3H3

InChI Key

OESNKUIGZMJYKH-UHFFFAOYSA-N

SMILES

CC1=CN=CC(=N1)CCC(C)C

Solubility

not available

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